美托洛尔

概述

作用机制

科学研究应用

美托洛尔在科学研究中具有广泛的应用,特别是在医药和药理学领域。 它被广泛研究其对心血管疾病的影响,包括其在降低心肌梗死患者死亡率方面的作用 . 此外,美托洛尔用于与药物-基因相互作用相关的研究,因为CYP2D6酶的遗传变异会显著影响药物的代谢和疗效 . 该化合物还在研究其在治疗其他疾病的潜在用途,例如甲状腺危象和局限性脉络膜血管瘤 .

生化分析

Biochemical Properties

Metoprolol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets beta-1 adrenergic receptors, which are G protein-coupled receptors located in the heart. By binding to these receptors, metoprolol inhibits the action of catecholamines such as adrenaline and noradrenaline, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP levels results in decreased protein kinase A (PKA) activity, ultimately leading to reduced phosphorylation of target proteins involved in cardiac muscle contraction .

Cellular Effects

Metoprolol exerts various effects on different types of cells and cellular processes. In cardiac myocytes, metoprolol reduces the force of contraction by decreasing calcium influx through L-type calcium channels. This leads to a decrease in intracellular calcium levels, which in turn reduces the contractility of the heart muscle. Additionally, metoprolol influences cell signaling pathways by inhibiting the beta-adrenergic receptor-mediated activation of adenylate cyclase, resulting in decreased cAMP production. This inhibition affects gene expression and cellular metabolism, leading to reduced energy expenditure and oxygen demand by the heart .

Molecular Mechanism

The molecular mechanism of metoprolol involves its binding to beta-1 adrenergic receptors, which are predominantly found in the heart. By competitively inhibiting the binding of catecholamines to these receptors, metoprolol prevents the activation of adenylate cyclase and subsequent production of cAMP. This leads to a decrease in PKA activity and reduced phosphorylation of target proteins involved in cardiac muscle contraction. Additionally, metoprolol may exert its effects through the inhibition of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of metoprolol can change over time due to its stability, degradation, and long-term impact on cellular function. Metoprolol is known to be stable under normal laboratory conditions, but it may degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that metoprolol can lead to sustained reductions in heart rate and blood pressure, as well as improvements in cardiac function. Prolonged use of metoprolol may also result in adaptive changes in beta-adrenergic receptor expression and signaling, which could affect its efficacy over time .

Dosage Effects in Animal Models

The effects of metoprolol vary with different dosages in animal models. At low doses, metoprolol effectively reduces heart rate and blood pressure without causing significant adverse effects. At higher doses, metoprolol may lead to toxic effects such as bradycardia, hypotension, and cardiac arrhythmias. Threshold effects have been observed, where the therapeutic benefits of metoprolol are maximized at certain dosage levels, beyond which the risk of adverse effects increases .

Metabolic Pathways

Metoprolol is primarily metabolized in the liver by the cytochrome P450 enzyme system, particularly by CYP2D6. The metabolic pathways of metoprolol involve oxidation, dealkylation, and hydroxylation reactions, leading to the formation of various metabolites. These metabolites are then excreted in the urine. The interaction of metoprolol with CYP2D6 can lead to variations in its pharmacokinetics and pharmacodynamics, depending on the genetic polymorphisms of the enzyme in different individuals .

Transport and Distribution

Metoprolol is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It is highly lipophilic, allowing it to cross cell membranes easily. Metoprolol binds to plasma proteins, primarily albumin, which facilitates its transport in the bloodstream. The distribution of metoprolol within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters or binding proteins .

Subcellular Localization

The subcellular localization of metoprolol is primarily within the cytoplasm and cell membrane, where it interacts with beta-adrenergic receptors. Metoprolol does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its activity and function are influenced by its localization within the cell membrane, where it can effectively bind to and inhibit beta-adrenergic receptors .

准备方法

化学反应分析

反应类型: 美托洛尔会发生各种化学反应,包括羟基化和O-脱甲基化 . 这些反应主要由细胞色素P450酶系统,特别是CYP2D6催化 .

常用试剂和条件: 美托洛尔的羟基化通常涉及使用氧化剂,而O-脱甲基化需要脱甲基化剂 . 这些反应在受控条件下进行,以确保形成所需的产物。

形成的主要产物: 美托洛尔的化学反应形成的主要产物包括α-羟基美托洛尔和O-脱甲基美托洛尔 . 这些代谢产物在药理学上是活性物质,并有助于药物的总体治疗效果。

相似化合物的比较

美托洛尔经常与其他β阻滞剂进行比较,例如普萘洛尔、阿替洛尔和比索洛尔 . 与非选择性的普萘洛尔不同,美托洛尔专门针对β1受体,使其更适合患有哮喘等呼吸系统疾病的患者 . 阿替洛尔和比索洛尔也是选择性β1阻滞剂,但美托洛尔的药代动力学特性,如其穿过血脑屏障的能力,使其在某些临床情况下具有独特的优势 .

类似化合物列表:- 普萘洛尔

- 阿替洛尔

- 比索洛尔

- 噻吗洛尔

- 拉贝洛尔

- 醋丁洛尔

美托洛尔的独特特性和广泛的研究应用使其成为医药和药理学领域中一种宝贵的化合物。

属性

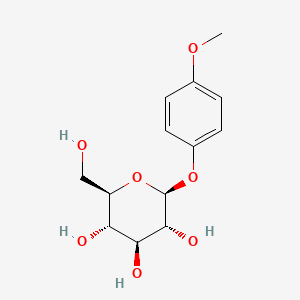

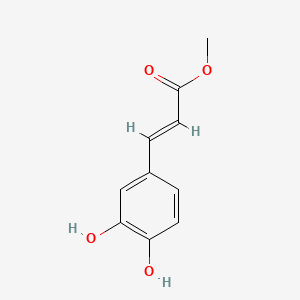

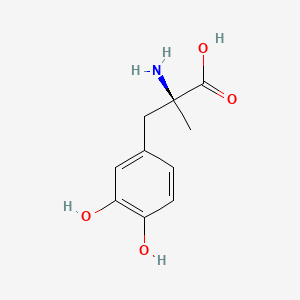

IUPAC Name |

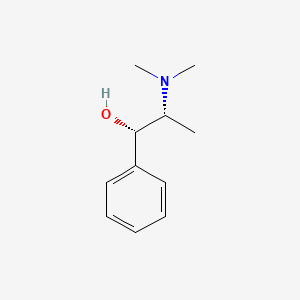

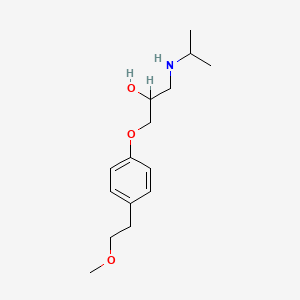

1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBSYMUCCVWXPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023309 | |

| Record name | Metoprolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Metoprolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001932 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

398ºC (estimate) | |

| Record name | Metoprolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00264 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Soluble (tartrate form), Solubility (mg/ml) @ 25 °C: water >1000; methanol >500; chloroform 496; acetone 1.1; acetonitrile 0.89; hexane 0.001; UV max (water): 223 nm (E 23400) /Tartrate/ | |

| Record name | Metoprolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00264 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METOPROLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6531 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Metoprolol is a beta-1-adrenergic receptor inhibitor specific to cardiac cells with negligible effect on beta-2 receptors. This inhibition decreases cardiac output by producing negative chronotropic and inotropic effects without presenting activity towards membrane stabilization nor intrinsic sympathomimetics., Beta-adenoreceptor blocking property the amount of beta1 and beta2 effect depends on the cardioselectivity of the drug. Decreased automaticity. Reduced conduction velocity and increased refractoriness in accessory bundles (Wolff- Parkinson-White syndrome). /Class II- beta-Blocking Agents/, At low doses, metoprolol is a selective inhibitor of beta 1-adrenergic receptors. Like propranolol, metoprolol inhibits response to adrenergic stimuli by competitively blocking b1-adrenergic receptors within the myocardium. Unlike propranolol, however, metoprolol blocks b2-adrenergic receptors within bronchial and vascular smooth muscle only in high doses., The precise mechanism of metoprolol's hypotensive action has not been determined. It has been postulated that beta-adrenergic blocking agents reduce blood pressure by blocking peripheral (especially cardiac) adrenergic receptors (decreasing cardiac output), by decreasing sympathetic outflow from the CNS, and/or by suppressing renin release., In the management of angina pectoris, the mechanism of action of metoprolol is thought to be blockage of catecholamine-induced increases in heart rate, velocity and extent of myocardial contraction, and blood pressure, which results in a net decrease in myocardial oxygen consumption., For more Mechanism of Action (Complete) data for METOPROLOL (7 total), please visit the HSDB record page. | |

| Record name | Metoprolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00264 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METOPROLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6531 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

51384-51-1, 37350-58-6 | |

| Record name | Metoprolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51384-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metoprolol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051384511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metoprolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00264 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metoprolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metoprolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOPROLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEB06NHM23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METOPROLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6531 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metoprolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001932 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does metoprolol interact with its target and what are the downstream effects?

A1: Metoprolol is a cardioselective β1-adrenergic blocking agent [, ]. It primarily acts by selectively blocking cardiac β1-adrenergic receptors, particularly at lower doses []. This blockade inhibits the effects of catecholamines like adrenaline and noradrenaline on the heart, leading to a decrease in heart rate, myocardial contractility, and ultimately, blood pressure [, ]. Metoprolol's selectivity for β1-receptors over β2-receptors is dose-dependent, with higher doses demonstrating less selectivity [].

Q2: Does metoprolol affect blood pressure through mechanisms other than its direct cardiac effects?

A2: Research suggests that metoprolol can influence blood pressure through modulation of the sympathetic nervous system []. Studies have shown that metoprolol, but not thiazide diuretics, was associated with lower total, cardiovascular, and coronary heart disease mortality in hypertensive patients, particularly smokers, even when blood pressure control was similar between the groups []. This suggests that metoprolol may offer protective benefits beyond its blood pressure-lowering effect [].

Q3: How is metoprolol metabolized in the body?

A4: Metoprolol is primarily metabolized in the liver by cytochrome P450 2D6 (CYP2D6) [, ]. Interindividual variability in metoprolol metabolism and bioavailability is significantly influenced by factors like aging and CYP2D6 polymorphism []. This variability can impact the drug's efficacy and potential for drug interactions [, ].

Q4: Does metoprolol exhibit enantioselectivity in its pharmacokinetics?

A6: Yes, metoprolol exhibits stereoselective pharmacokinetics. Studies reveal that the S(-)-enantiomer of metoprolol tends to accumulate in plasma []. This accumulation is not attributed to stereoselective alpha-hydroxylation, as renal clearance of all four alpha-hydroxymetoprolol stereoisomers is similar, indicating no stereoselectivity in their renal excretion [].

Q5: What are the clinical applications of metoprolol?

A5: Metoprolol is used in a variety of cardiovascular diseases, including:

- Hypertension: Metoprolol effectively lowers blood pressure, both alone and in combination with other antihypertensives [, ].

- Angina Pectoris: It reduces the frequency and severity of angina attacks [, , ].

- Arrhythmias: Metoprolol is effective in controlling heart rate in atrial fibrillation [, ].

- Myocardial Infarction: It plays a role in reducing infarct size and improving left ventricular ejection fraction in patients with ST-segment elevation myocardial infarction (STEMI) undergoing primary percutaneous coronary intervention (PCI) [].

- Heart Failure: Metoprolol improves symptoms, reduces hospitalization rates, and improves long-term outcomes in patients with chronic heart failure [, ].

- Migraine Prophylaxis: It is used prophylactically to reduce the frequency and severity of migraine attacks [].

Q6: What are the potential adverse effects of metoprolol?

A9: While generally well-tolerated, metoprolol can cause side effects in some individuals []. Common side effects include gastrointestinal disturbances, dizziness, and fatigue [, ]. Less common but potentially serious side effects include bradycardia, hypotension, and bronchospasm in susceptible individuals [, ]. Metoprolol can also induce hallucinations, particularly in elderly patients, emphasizing the importance of careful monitoring and individualized treatment [].

Q7: Does metoprolol have any potential for liver toxicity?

A10: Metoprolol has been associated with liver injury in some cases, highlighting the need for monitoring liver function, particularly during long-term therapy []. Studies in animal models suggest that the antioxidant Vitamin E may offer a protective effect against metoprolol-induced liver injury by reducing oxidative stress and liver enzyme elevations [].

Q8: Are there different formulations of metoprolol available?

A11: Yes, metoprolol is available in various formulations, including immediate-release tablets, sustained-release tablets, and intravenous injections [, , , ]. The choice of formulation depends on the specific clinical indication and desired therapeutic effect [, , , ]. For example, sustained-release formulations, like metoprolol Oros (Metoros), offer the advantage of once-daily dosing, potentially improving patient compliance [].

Q9: Are there any ongoing research efforts to develop new drug delivery systems for metoprolol?

A12: Yes, researchers are exploring novel drug delivery approaches for metoprolol to enhance its therapeutic efficacy and patient compliance. For instance, studies have investigated the development of transdermal drug delivery systems (TDDS) for felodipine and metoprolol []. These TDDS aim to provide sustained drug release over extended periods, potentially improving bioavailability and reducing side effects compared to conventional oral administration []. Another area of research involves developing floating effervescent tablets of metoprolol succinate []. This approach utilizes a gastric retention system to release the drug in the stomach, optimizing its absorption and maximizing therapeutic benefit [].

Q10: What are some analytical techniques used to measure metoprolol concentrations?

A10: Several analytical methods are employed to quantify metoprolol levels in various matrices:

- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, is frequently used for the analysis of metoprolol in pharmaceutical formulations and biological samples [, ].

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method is increasingly utilized for the determination of metoprolol in plasma and other biological matrices, enabling accurate quantification at low concentrations [, ].

Q11: How are the analytical methods for metoprolol validated?

A14: Validation of analytical methods for metoprolol is crucial to ensure their accuracy, precision, specificity, and reliability [, ]. Validation parameters typically assessed include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), specificity, robustness, and system suitability [, ]. Researchers adhere to established guidelines, such as those outlined by the International Conference on Harmonisation (ICH), to ensure the validity and reliability of their analytical data [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。